(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one
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Overview
Description
(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound characterized by its unique structure, which includes a cyclopentanone core with two methoxyphenylmethylidene groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-methoxybenzaldehyde with cyclopentanone under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced cyclopentanone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced cyclopentanone derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one: Similar structure but with methoxy groups at different positions.
(2E,5E)-2,5-bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets and distinct applications compared to similar compounds.
Properties
Molecular Formula |
C21H20O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-7-3-5-15(13-19)11-17-9-10-18(21(17)22)12-16-6-4-8-20(14-16)24-2/h3-8,11-14H,9-10H2,1-2H3/b17-11+,18-12+ |
InChI Key |
PVJQLZZXRRBHRK-JYFOCSDGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=CC=C3)OC)/CC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCC(=CC3=CC(=CC=C3)OC)C2=O |
Origin of Product |
United States |
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